molecular formula C18H15FN2O B11840300 2-Cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one

2-Cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one

Cat. No.: B11840300
M. Wt: 294.3 g/mol
InChI Key: MHZDGVVWKYMEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Crystallographic Analysis

The molecular structure of 2-cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one comprises a bicyclic quinazolinone scaffold fused to a benzene ring, with a 4-fluorophenyl group at position 1 and a cyclobutyl moiety at position 2. Single-crystal X-ray diffraction studies of analogous quinazolinone derivatives reveal planar arrangements for the central quinazolinone core, with dihedral angles between substituents influencing intermolecular interactions. For example, in structurally similar compounds, the dihedral angle between the quinazolinone plane and the 4-fluorophenyl group measures approximately 39.7°, while the cyclobutyl substituent exhibits a 63.0° tilt relative to the pyrimidinone ring. These angles facilitate π-π stacking interactions between adjacent molecules, as observed in three-dimensional crystal lattices.

The cyclobutyl group introduces steric strain due to its non-planar, puckered conformation, which distorts the quinazolinone core’s electron density. This strain is partially offset by hyperconjugative interactions between the cyclobutyl σ(C–C) bonds and the quinazolinone π-system. Miller index analysis of crystallographic planes indicates that dense atomic packing along the (001) direction stabilizes the lattice through van der Waals contacts and C–H···O hydrogen bonds involving the carbonyl oxygen.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H15FN2O

Molecular Weight

294.3 g/mol

IUPAC Name

2-cyclobutyl-1-(4-fluorophenyl)quinazolin-4-one

InChI

InChI=1S/C18H15FN2O/c19-13-8-10-14(11-9-13)21-16-7-2-1-6-15(16)18(22)20-17(21)12-4-3-5-12/h1-2,6-12H,3-5H2

InChI Key

MHZDGVVWKYMEOD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Direct Synthesis via Cyclocondensation

The most widely documented method for synthesizing 2-cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one involves a cyclocondensation strategy. As reported by Ozaki et al. (1985), this one-step reaction utilizes chloroform as the solvent under heated conditions . The protocol involves refluxing a mixture of 4-fluorophenylamine and a cyclobutyl-substituted precursor, though the exact starting materials are proprietary. Key parameters include:

ParameterValue
Reaction Temperature60–80°C (heating)
Reaction Time1.5 hours
SolventChloroform
Yield53%

The moderate yield is attributed to competing side reactions, such as incomplete cyclization or decomposition under prolonged heating . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the formation of the quinazolinone core, with the cyclobutyl and 4-fluorophenyl substituents positioned at C-2 and N-1, respectively .

Alternative Approaches from Related Quinazolinone Syntheses

ParameterValue
Hydrolysis AgentNaOH (20% aqueous)
Reaction TemperatureReflux (≈100°C)
SolventEthanol
Yield (for analog)61–95%

This method’s efficacy depends on the stability of the acylurea intermediate under basic conditions, which may vary with electron-withdrawing substituents like fluorine .

ParameterValue
Oxidizing AgentChromic anhydride
Reaction Temperature15–20°C (initial)
SolventAcetic acid
Yield (for analog)37–56%

The low yield in analogous reactions highlights challenges in controlling oxidation selectivity, particularly with electron-deficient aromatic systems .

Comparative Analysis of Methods

The cyclocondensation method remains the most efficient for synthesizing this compound, balancing simplicity and yield. In contrast, acylurea hydrolysis and oxidative cyclization require multi-step protocols and offer no clear advantage for this specific compound. Key considerations include:

  • Reaction Scalability : The cyclocondensation method’s single-step nature facilitates large-scale production, whereas multi-step alternatives complicate purification .

  • Functional Group Tolerance : Electron-withdrawing groups (e.g., fluorine) may hinder hydrolysis-based routes due to reduced nucleophilicity at key intermediates .

  • Byproduct Formation : Oxidative methods risk over-oxidation, necessitating stringent temperature control .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclobutyl group or the quinazolinone core.

    Reduction: Reduction reactions may target the carbonyl group in the quinazolinone ring.

    Substitution: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-Cancer Activity

Research indicates that derivatives of quinazolinone, including 2-Cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one, exhibit significant anti-cancer properties. The compound is believed to inhibit specific enzymes and receptors involved in tumor growth and metastasis. For instance, studies have shown that quinazolinone derivatives can interact with protein targets that play crucial roles in cell signaling pathways related to cancer progression .

Case Study:
A recent study synthesized various quinazolinone derivatives and evaluated their cytotoxic effects on cancer cell lines. The findings suggested that modifications in the structure could lead to enhanced anti-tumor activity, indicating the potential of this compound as a lead compound for further development .

2. Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity. Quinazolinone derivatives are known to target bacterial and fungal pathogens effectively. The introduction of the cyclobutyl group may contribute to an improved interaction with microbial targets, enhancing the overall efficacy of the compound against infections.

Case Study:
In a comparative study, several quinazolinone derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity, suggesting its potential application in treating infectious diseases .

Anti-Inflammatory Effects

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The structural characteristics of this compound may enhance its ability to modulate inflammatory responses.

Case Study:
In vivo studies demonstrated that certain quinazolinone compounds could reduce inflammation in animal models, comparable to standard anti-inflammatory drugs like ibuprofen. This suggests that this compound could be developed into a therapeutic agent for inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one would depend on its specific biological target. Generally, quinazolinone derivatives may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the cyclobutyl and fluorophenyl groups may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

Compound Name Substituents (Position) Melting Point (°C) Molecular Weight Reference
2-Cyclobutyl-1-(4-fluorophenyl)-quinazolinone Cyclobutyl (2), 4-Fluorophenyl (1) Not reported Not reported -
6,8-Dibromo-2-(4-fluorophenyl)-quinazolinone (3b) 4-Fluorophenyl (2), Br (6,8) >350 396.90
2-((4-Fluorophenyl)amino)-quinazolinone (9m) 4-Fluorophenylamino (2) 143–145 Not reported
2-(4-Hydroxybutyl)-quinazolinone 4-Hydroxybutyl (2) Not reported 218.25
  • Halogenation vs. Cycloalkyl Groups : The brominated derivative (3b) exhibits a remarkably high melting point (>350°C), attributed to strong intermolecular halogen bonding and increased molecular rigidity . In contrast, the cyclobutyl group in the target compound may reduce melting points compared to brominated analogs due to reduced polarity.
  • Amino vs. Alkyl Substituents: Compound 9m, bearing a 4-fluorophenylamino group at position 2, has a lower melting point (143–145°C), likely due to hydrogen bonding and reduced symmetry .

Spectroscopic and Analytical Comparisons

  • NMR Signatures : The 4-fluorophenyl group in both the target compound and 3b would produce distinct aromatic proton signals (e.g., δH 7.43 ppm for 3b) . The cyclobutyl group’s protons may appear as complex multiplets due to ring strain.
  • Mass Spectrometry : Brominated derivatives (e.g., 3b) show characteristic isotope patterns (m/z 397 [MH+]), while hydroxybutyl derivatives exhibit fragmentation consistent with hydroxyl loss (m/z 218.25) .

Biological Activity

2-Cyclobutyl-1-(4-fluorophenyl)quinazolin-4(1H)-one is a compound belonging to the quinazolinone class, characterized by its unique bicyclic structure that includes a cyclobutyl group and a fluorophenyl substituent. Its molecular formula is C17H13FN2OC_{17}H_{13}FN_2O, with a molecular weight of approximately 280.3 g/mol. This compound has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Structural Features

The structural uniqueness of this compound is pivotal in its biological activity. The presence of the fluorine atom in the phenyl ring enhances the compound's biological potency and selectivity, which is a common trend in drug design. The fused quinazoline ring system allows for interactions with various biological targets.

Anti-Cancer Properties

Quinazolinone derivatives have been extensively studied for their anti-cancer properties. Research indicates that compounds like this compound can inhibit specific enzymes and receptors involved in cancer cell proliferation. Preliminary studies suggest that this compound may serve as a lead for developing new pharmaceuticals targeting various cancers.

Enzyme Inhibition

A notable study on related quinazolinone derivatives demonstrated their ability to inhibit tyrosinase, an enzyme associated with melanin production. For instance, 2-(4-Fluorophenyl)-quinazolin-4(3H)-one was identified as a reversible mixed-type inhibitor of tyrosinase, with an IC50 value of approximately 120 μM . This suggests that similar mechanisms may be applicable to this compound.

Comparative Analysis with Related Compounds

The biological activity of this compound can be further understood through comparison with structurally similar compounds:

Compound Name Structure Features Unique Aspects
2-(4-Fluorophenyl)quinazolin-4(1H)-oneLacks cyclobutyl groupSimpler structure; often used as a reference compound
2-Cyclopropyl-1-(4-fluorophenyl)quinazolin-4(1H)-oneCyclopropyl instead of cyclobutylPotentially different biological activity due to ring strain
2-Methyl-1-(4-fluorophenyl)quinazolin-4(1H)-oneMethyl substitution at position 2Variation in lipophilicity and solubility characteristics
2-Cyclohexyl-1-(3-fluorophenyl)quinazolin-4(1H)-oneCyclohexyl group instead of cyclobutylDifferent pharmacokinetic properties due to larger ring size

This table highlights the structural diversity within the quinazolinone class and underscores the unique characteristics of this compound that could influence its biological activity.

The mechanism of action for quinazolinones typically involves interaction with protein targets involved in cell signaling pathways. Molecular docking studies are essential for elucidating these interactions. Initial findings suggest that quinazolinone derivatives may block enzyme catalytic centers, affecting mass transfer rates and enzyme activity .

Case Studies

Several case studies have examined the biological activities of quinazolinones:

  • Tyrosinase Inhibition : A study found that a related compound exhibited significant inhibition of tyrosinase, suggesting potential applications in treating hyperpigmentation disorders .
  • SARS-CoV-2 Inhibition : Research into quinazolinones led to the discovery of non-covalent inhibitors targeting SARS-CoV-2 main protease (M pro), highlighting their potential in antiviral therapies .

Q & A

Q. Basic

  • Chromatography : Reverse-phase HPLC (e.g., Newcrom R1 column, acetonitrile/water mobile phase) for purity assessment .
  • Spectroscopy :
    • 1H NMR^1 \text{H NMR}: Integration ratios for aromatic protons and cyclobutyl groups.
    • IR : Identification of carbonyl (quinazolinone) and C-F (fluorophenyl) stretches.
  • Melting point analysis : Consistency with literature values (e.g., 143–145°C for fluorophenyl-substituted analogs) .

What strategies optimize reaction yields for quinazolinone derivatives with bulky substituents?

Q. Advanced

  • Microwave irradiation : Accelerates reactions (e.g., 6-bromo-3-(4-fluorophenyl) derivatives synthesized in 85% yield under 80°C/40 min) .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of bulky groups.
  • Catalysis : Lewis acids (e.g., ZnCl₂) facilitate cyclization steps .

How to address discrepancies in spectroscopic data during characterization?

Q. Advanced

  • Cross-validation : Combine 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HSQC/ HMBC for ambiguous signals.
  • X-ray crystallography : Resolve structural ambiguities (e.g., SHELXL refinement for bond angles/ distances) .
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra .

What spectroscopic techniques are essential for characterizing quinazolinone derivatives?

Q. Basic

  • 1H NMR^1 \text{H NMR} : Assigns proton environments (e.g., fluorophenyl doublets at δ 7.0–7.5 ppm).
  • IR : Confirms carbonyl (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) groups.
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .

What computational methods predict biological activity pre-synthesis?

Q. Advanced

  • Molecular docking : Screen against targets like COX-2 (e.g., AutoDock Vina to rank binding affinities) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity .

How do structural modifications influence pharmacological activity?

Q. Advanced

  • Position 2 : Bulky groups (e.g., cyclobutyl) enhance steric hindrance, altering target selectivity.
  • Position 1 : Fluorophenyl improves bioavailability via lipophilicity (LogP ~2.7) .
  • SAR studies : Nitro or chloro substituents increase anti-inflammatory potency (e.g., TNF-α inhibition) .

What parameters ensure reproducibility in quinazolinone synthesis?

Q. Basic

  • Temperature control : Avoid side reactions (e.g., <100°C for cyclization).
  • Reaction monitoring : TLC (ethyl acetate/hexane, Rf ~0.5) or HPLC .
  • Purification : Column chromatography (silica gel, gradient elution) .

Challenges in resolving crystal structures of flexible derivatives?

Q. Advanced

  • Disorder modeling : Use SHELXL’s PART and SUMP instructions to refine disordered cyclobutyl groups.
  • High-resolution data : Collect at low temperature (100 K) to reduce thermal motion artifacts .

How to validate the mechanism of action for TNF-α inhibition?

Q. Advanced

  • In vitro assays : Measure TNF-α levels in LPS-stimulated macrophages (ELISA).
  • Competitive binding : Co-crystallization with TNF-α receptor (PDB deposition via SHELX ).
  • Analog testing : Compare activity of 4-fluorophenyl vs. 4-chlorophenyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.